Evidence Item 1: Structural Differentiation from the Common N‑Acyl Morpholine Scaffold
The target compound incorporates a 2‑(3,5‑dichlorophenyl) substituent on the morpholine ring, whereas the most widely referenced unsubstituted analog, benzo[d][1,3]dioxol‑5‑yl(morpholino)methanone (CAS 63916‑59‑6), bears no aromatic substitution on the morpholine . This introduces a chiral center at C‑2 of the morpholine and adds two chlorine atoms, which are absent in the comparator. The difference in heavy atom count (25 vs. 20) and calculated log P (estimated ~3.8 vs. ~1.9) are driven solely by this substitution pattern.
| Evidence Dimension | Presence of 3,5‑dichlorophenyl group on morpholine C‑2 |
|---|---|
| Target Compound Data | Present (calculated clog P ≈ 3.8; heavy atom count 25) |
| Comparator Or Baseline | Benzo[d][1,3]dioxol‑5‑yl(morpholino)methanone (CAS 63916‑59‑6): absent (calculated clog P ≈ 1.9; heavy atom count 20) |
| Quantified Difference | Δ clog P ≈ +1.9; Δ heavy atoms = +5 |
| Conditions | Calculated physicochemical properties based on chemical structure (no experimental assay context). |
Why This Matters
The higher lipophilicity and steric bulk of the 3,5‑dichlorophenyl group directly influence membrane permeability, target binding cavities, and off‑target profiles, making the target compound unsuitable as a direct substitute for the unsubstituted morpholine analog in any established assay.
